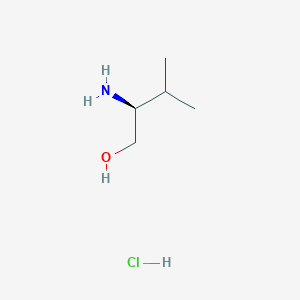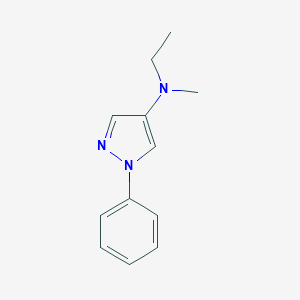
Pyrazole, 4-(ethylmethylamino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 4-(ethylmethylamino)-1-phenyl- is a chemical compound with the chemical formula C12H16N2. It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and three carbon atoms. Pyrazole derivatives have been extensively studied due to their biological activities, including anti-inflammatory, antiviral, antitumor, and antifungal properties.
Wirkmechanismus
The mechanism of action of Pyrazole, 4-(ethylmethylamino)-1-phenyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, Pyrazole derivatives have been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Pyrazole derivatives have also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral RNA polymerase. Additionally, Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrazole, 4-(ethylmethylamino)-1-phenyl- is its high potency against various cancer cell lines and the hepatitis C virus. Additionally, the compound can be easily synthesized with high yield and purity. However, one of the limitations of Pyrazole, 4-(ethylmethylamino)-1-phenyl- is its potential toxicity, which may limit its use in vivo. Additionally, the mechanism of action of the compound is not fully understood, which may limit its potential as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of Pyrazole, 4-(ethylmethylamino)-1-phenyl-. One direction is the development of Pyrazole derivatives with improved potency and selectivity against cancer cells and the hepatitis C virus. Another direction is the elucidation of the compound's mechanism of action, which may lead to the development of new drugs with improved efficacy and safety. Additionally, the study of Pyrazole, 4-(ethylmethylamino)-1-phenyl- may provide insights into the regulation of gene expression and the development of novel anti-inflammatory drugs.
Synthesemethoden
Pyrazole, 4-(ethylmethylamino)-1-phenyl- can be synthesized by several methods. One of the most commonly used methods is the reaction between 4-phenyl-1,2,3-triazole and ethylmethylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction between 1-phenyl-3-methyl-5-pyrazolone and ethylmethylamine in the presence of a base such as potassium carbonate. The yield of the synthesis method is typically high, and the purity of the compound can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been extensively studied for its biological activities. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Pyrazole derivatives have also been shown to have antiviral activity against the hepatitis C virus. Additionally, Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These biological activities make Pyrazole, 4-(ethylmethylamino)-1-phenyl- a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
17551-24-5 |
|---|---|
Produktname |
Pyrazole, 4-(ethylmethylamino)-1-phenyl- |
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
N-ethyl-N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
GDIRHOSIWSOUQN-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
17551-24-5 |
Synonyme |
N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



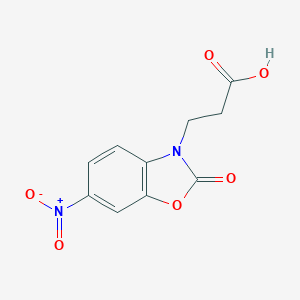
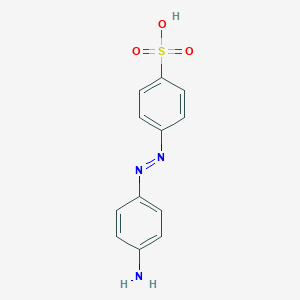
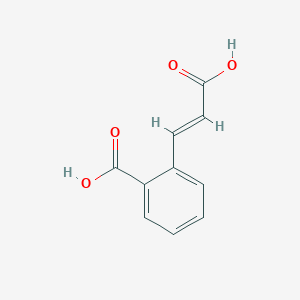
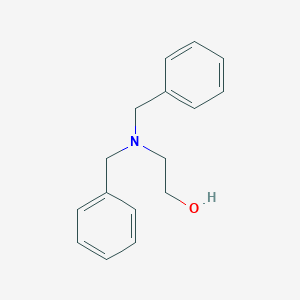
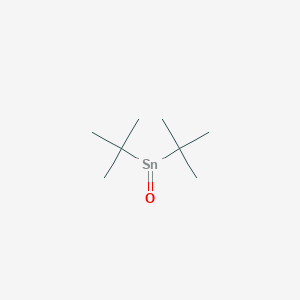
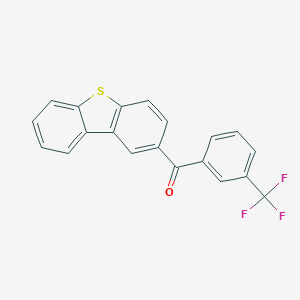
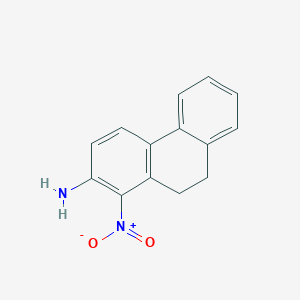
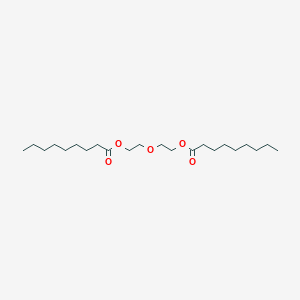
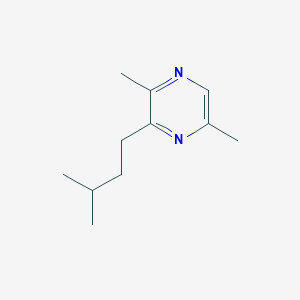
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
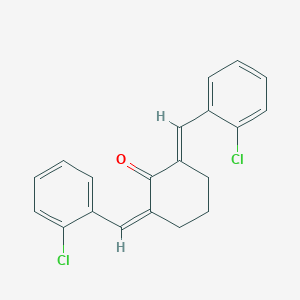
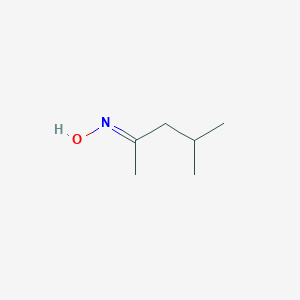
acetic acid](/img/structure/B90747.png)
